N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide
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Overview
Description
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide is a complex organic compound that features an indole moiety, a bromine substituent, and a naphthalene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Sulfonamide Formation: The brominated indole is reacted with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide can undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the bromine site using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Removal of bromine, formation of hydrogenated products
Substitution: Formation of new C-N or C-S bonds
Scientific Research Applications
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide
- N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide
Uniqueness
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide is unique due to the presence of the bromine substituent, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs .
Properties
Molecular Formula |
C23H23BrN2O3S |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C23H23BrN2O3S/c1-3-29-22-10-11-23(19-7-5-4-6-18(19)22)30(27,28)25-13-12-17-15(2)26-21-9-8-16(24)14-20(17)21/h4-11,14,25-26H,3,12-13H2,1-2H3 |
InChI Key |
GWUNVWOVTXUGSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=C(NC4=C3C=C(C=C4)Br)C |
Origin of Product |
United States |
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